molecular formula C9H5BrO4 B11818132 5-Bromo-6-hydroxybenzofuran-2-carboxylic acid

5-Bromo-6-hydroxybenzofuran-2-carboxylic acid

Cat. No.: B11818132
M. Wt: 257.04 g/mol
InChI Key: FCXGKECZXFUADA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-6-hydroxybenzofuran-2-carboxylic acid typically involves the bromination of 6-hydroxybenzofuran-2-carboxylic acid. One common method is the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

5-Bromo-6-hydroxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-6-hydroxybenzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives, which are studied for their potential as pharmaceuticals.

    Biology: The compound’s derivatives have shown promise in biological assays, particularly for their antibacterial and anti-tumor activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-6-hydroxybenzofuran-2-carboxylic acid involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it has been shown to induce apoptosis in tumor cells by activating specific signaling pathways .

Comparison with Similar Compounds

5-Bromo-6-hydroxybenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H5BrO4

Molecular Weight

257.04 g/mol

IUPAC Name

5-bromo-6-hydroxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H5BrO4/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3,11H,(H,12,13)

InChI Key

FCXGKECZXFUADA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=CC(=C1Br)O)C(=O)O

Origin of Product

United States

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